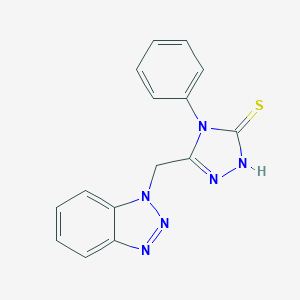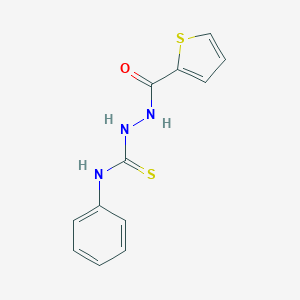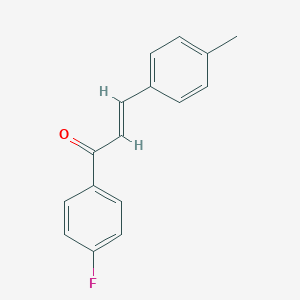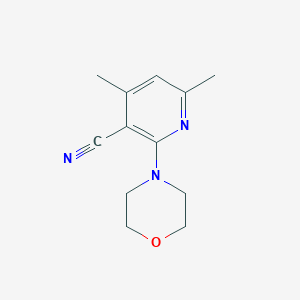![molecular formula C16H13N3S B483965 1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 496970-85-5](/img/structure/B483965.png)
1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazoles are a class of heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring . They are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives has attracted much attention from chemists. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .Molecular Structure Analysis
Benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics. It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Benzimidazoles exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular in addition to anticancer activities .作用機序
The exact mechanism of action of 1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes involved in tumor metastasis. In addition, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
実験室実験の利点と制限
One of the main advantages of using 1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is its unique chemical structure, which makes it an attractive target for synthesis and study. This compound has also been shown to exhibit potent biological activities, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several potential future directions for the study of 1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. One area of research could focus on the development of new synthesis methods for this compound, with the aim of improving its yield and purity. Another area of research could focus on the optimization of this compound's anti-cancer and anti-inflammatory activities, with the aim of developing new drugs for the treatment of cancer and inflammatory diseases. Finally, further studies could be conducted to investigate the mechanism of action of this compound, with the aim of gaining a better understanding of its biological activities.
合成法
The synthesis of 1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves the reaction of 2-aminopyridine with ethyl cyanoacetate to form 2-ethylcyanoacetamido-pyridine, which is then reacted with allyl mercaptan to form this compound. The synthesis of this compound has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
科学的研究の応用
1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-3-8-20-15-9-11(2)12(10-17)16-18-13-6-4-5-7-14(13)19(15)16/h3-7,9H,1,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKNFYJHAARHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC=C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)diazenyl]-1-hydroxy-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483888.png)

![3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B483931.png)
![1-Ethyl-3-[(1-oxo-2-phenylethyl)amino]thiourea](/img/structure/B483935.png)


![3,7,7-trimethyl-1-phenyl-4-thien-2-yl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B483951.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B483963.png)
![6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B483985.png)

![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)
![2-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B484062.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B484091.png)